Benzyl(3-bromo-5-fluorophenyl)sulfane
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Overview
Description
Benzyl(3-bromo-5-fluorophenyl)sulfane is an organic compound with the molecular formula C13H10BrFS. It is characterized by the presence of a benzyl group attached to a 3-bromo-5-fluorophenyl sulfane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-bromo-5-fluorophenyl)sulfane typically involves the reaction of benzyl halides with thiophenols under specific conditions. One common method is the nucleophilic substitution reaction where benzyl bromide reacts with 3-bromo-5-fluorothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-bromo-5-fluorophenyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Benzyl(3-bromo-5-fluorophenyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(3-bromo-5-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
- Benzyl(3-bromophenyl)sulfane
- Benzyl(3-fluorophenyl)sulfane
- Benzyl(3-chloro-5-fluorophenyl)sulfane
Comparison: Benzyl(3-bromo-5-fluorophenyl)sulfane is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different electronic and steric properties, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H10BrFS |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-benzylsulfanyl-3-bromo-5-fluorobenzene |
InChI |
InChI=1S/C13H10BrFS/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
BUBAIZRPJQTWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2)F)Br |
Origin of Product |
United States |
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